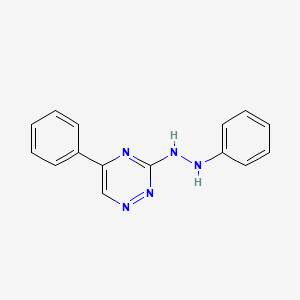![molecular formula C12H20N2O B5458115 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one, also known as TDB or TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a key role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and triggers an inflammatory response. TLR4 signaling has been implicated in a wide range of diseases, including sepsis, atherosclerosis, and cancer. TDB has been shown to inhibit TLR4 signaling in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.
作用机制
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one exerts its inhibitory effects on TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of the adaptor protein MyD88. This prevents the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the transcriptional regulation of pro-inflammatory cytokines. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NLRP3 inflammasome by preventing the activation of caspase-1, which is involved in the processing and secretion of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on TLR4 signaling and the NLRP3 inflammasome, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) and the expression of inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and have been implicated in the development and progression of several different types of cancer.
实验室实验的优点和局限性
One of the main advantages of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its specificity for TLR4 signaling and the NLRP3 inflammasome. This makes it a valuable tool for studying the role of these pathways in various disease models. However, one of the limitations of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its relatively low potency, which can make it difficult to achieve complete inhibition of TLR4 signaling in some experimental systems. In addition, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
There are several potential future directions for research on 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling and the NLRP3 inflammasome. Another area of interest is the exploration of the potential therapeutic applications of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one in various diseases, including sepsis, atherosclerosis, and cancer. Finally, the development of more efficient synthesis methods for 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one could help to facilitate its use in future research.
合成方法
The synthesis of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been described in several publications. One of the most commonly used methods involves the condensation of tert-butyl acetoacetate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to yield 3-tert-butyl-4-hydroxy-2-pentanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. The overall yield of this synthesis is typically around 30%.
科学研究应用
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases. In preclinical studies, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition to its inhibitory effects on TLR4 signaling, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in the initiation of the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the growth and metastasis of several different types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)14-9-13-12(10(14)15)7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFLXQDPNYNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2(C1=O)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5458036.png)

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)

![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458061.png)
![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)
![4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid](/img/structure/B5458063.png)
![4-[3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B5458067.png)
![3-{[5-nitro-2-(1-pyrrolidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5458070.png)
![3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458071.png)
![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)
![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)